molecular formula C10H6ClF3N2O B1530983 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one CAS No. 730976-60-0

2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one

Cat. No.: B1530983
CAS No.: 730976-60-0
M. Wt: 262.61 g/mol
InChI Key: IFSZOKPUYPFKLT-UHFFFAOYSA-N
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Description

“2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C10H6ClF3N2O and a molecular weight of 262.62 . It is used for research purposes .


Synthesis Analysis

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones has been described in the literature, utilizing o-anthranilic acids as starting materials . A palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones has also been developed .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

2-Chloromethyl-4(3H)-quinazolinones are valuable intermediates in the preparations of a wide range of biologically active compounds such as anticancer agents . They can be converted into 2-hydroxymethyl-4(3H)-quinazolinones .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 176.74°C and a predicted boiling point of approximately 331.8°C at 760 mmHg. The predicted density is approximately 1.6 g/cm3, and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

Synthesis and Characterization

A study detailed the synthesis of quinazoline derivatives through a series of reactions starting from 4-chloro-2-nitrobenzoic acid, leading to various intermediates and ultimately yielding target compounds with potential biological activities. This process highlights the compound's role in the development of nitrogen-containing heterocyclic compounds with significant biological activity (Xu Li-feng, 2011).

Antimicrobial Activity

Polyhalobenzonitrile quinazolin-4(3H)-one derivatives, synthesized and characterized in another study, exhibited significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi. This research underscores the compound's potential as a basis for developing new antimicrobial agents (Li Shi et al., 2013).

Anticancer Activity

The synthesis of 2,3,7-trisubstituted Quinazoline derivatives and their evaluation for anticancer activity, particularly against CNS cancer cell lines, demonstrates the compound's utility in cancer research. This study provides insight into the pharmacophoric requirements for quinazoline derivatives to inhibit EGFR-tyrosine kinase as antitumor agents (M. Noolvi & H. Patel, 2013).

H1-Antihistaminic Agents

Research into novel triazoloquinazolin-5-ones synthesized from 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one derivatives revealed significant H1-antihistaminic activity. This study highlights the therapeutic potential of these compounds as a new class of H1-antihistamines with minimal sedative effects, demonstrating the compound's relevance in developing allergy treatments (V. Alagarsamy et al., 2007).

Diuretic Agents

Investigations into quinazolin-4(3H)-one derivatives for their diuretic activity revealed that certain derivatives exhibit significant diuretic effects. This points to the compound's potential for developing new diuretic agents, expanding its application in medical research (A. R. Maarouf et al., 2004).

Mechanism of Action

While the specific mechanism of action for “2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one” is not mentioned in the search results, quinazoline derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer effects .

Properties

IUPAC Name

2-(chloromethyl)-7-(trifluoromethyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-4-8-15-7-3-5(10(12,13)14)1-2-6(7)9(17)16-8/h1-3H,4H2,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSZOKPUYPFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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